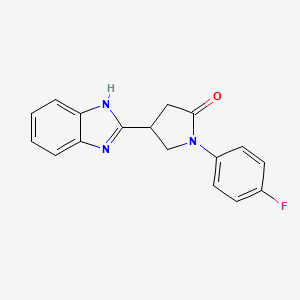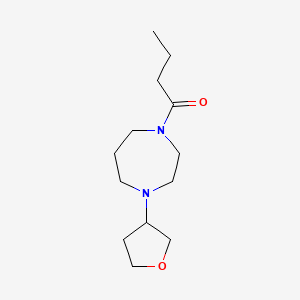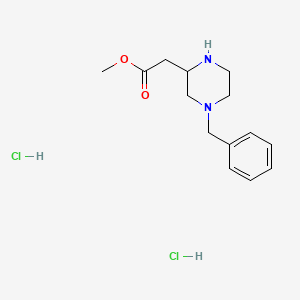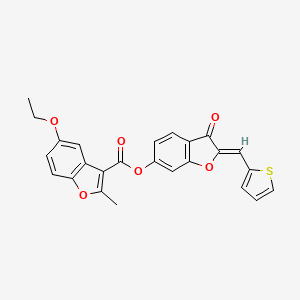
4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline, also known as EMAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMAP is a derivative of aniline and pyrazole, and its unique chemical structure makes it a promising candidate for various laboratory experiments. In
Wirkmechanismus
The mechanism of action of 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline involves the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division, and its polymerization is required for the formation of the mitotic spindle, which is necessary for cell division. 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline binds to the colchicine binding site on tubulin, which prevents tubulin polymerization and disrupts the formation of the mitotic spindle. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline has been shown to have anti-inflammatory and neuroprotective effects. 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline in laboratory experiments is its selectivity for metal ions such as copper, zinc, and cadmium. 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline has been shown to selectively bind to these metal ions, which makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples. Another advantage of using 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline is its potential as an anti-cancer agent. 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline has been shown to inhibit the growth of various cancer cell lines, which makes it a promising candidate for the development of new anti-cancer drugs.
One of the limitations of using 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline in laboratory experiments is its toxicity. 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. Another limitation is the lack of information on the pharmacokinetics and pharmacodynamics of 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline, which makes it difficult to extrapolate its effects to in vivo models.
Zukünftige Richtungen
There are several future directions for research on 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline. One area of research involves the development of new fluorescent probes based on the structure of 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline. These probes could be used for the detection and quantification of other metal ions in biological and environmental samples.
Another area of research involves the optimization of the synthesis method for 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline. This could lead to the development of more efficient and cost-effective methods for the production of 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline.
Finally, further research is needed to fully understand the mechanism of action of 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline and its potential as an anti-cancer agent. This could lead to the development of new drugs for the treatment of cancer.
Synthesemethoden
The synthesis of 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline involves the reaction of 4-chloroaniline with ethyl 2-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium methoxide to obtain 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline. This synthesis method has been reported in several research articles and has been found to be reliable and efficient.
Wissenschaftliche Forschungsanwendungen
4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline has been extensively studied for its potential applications in scientific research. One of the main areas of research involves its use as a fluorescent probe for the detection of metal ions such as copper, zinc, and cadmium. 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline has been shown to selectively bind to these metal ions, and its fluorescence properties change upon binding. This makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples.
Another area of research involves the use of 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline as a potential anti-cancer agent. 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The mechanism of action of 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline involves the inhibition of tubulin polymerization, which is essential for cell division. This makes 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline a promising candidate for the development of new anti-cancer drugs.
Eigenschaften
IUPAC Name |
4-[(1-ethyl-5-methylpyrazol-4-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-16-10(2)11(8-15-16)9-17-13-6-4-12(14)5-7-13/h4-8H,3,9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPKSPUBXRDAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)COC2=CC=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methoxypyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2908965.png)

![4-(3-methylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2908968.png)

![8-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2908970.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2908974.png)
![N-(3,4-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2908975.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2908978.png)
![2-phenethyl-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2908979.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2908981.png)

